Bis-(3,5-difluoro-phenyl)-methanol

Description

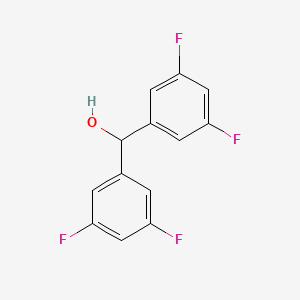

Bis-(3,5-difluoro-phenyl)-methanol (C₁₃H₁₀F₄O) is a fluorinated aromatic alcohol characterized by two 3,5-difluorophenyl groups attached to a central methanol moiety. Its structure confers unique electronic and steric properties due to the electron-withdrawing fluorine substituents, making it valuable in pharmaceutical intermediates, polymer chemistry, and agrochemical research.

Properties

Molecular Formula |

C13H8F4O |

|---|---|

Molecular Weight |

256.19 g/mol |

IUPAC Name |

bis(3,5-difluorophenyl)methanol |

InChI |

InChI=1S/C13H8F4O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6,13,18H |

InChI Key |

FVJGHAASSICHDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(C2=CC(=CC(=C2)F)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Fluorine and trifluoromethyl substituents significantly influence molecular properties. Below is a comparison of Bis-(3,5-difluoro-phenyl)-methanol with key analogs:

Key Observations :

- Electron-withdrawing effects : Trifluoromethyl groups (e.g., in ) induce stronger electron withdrawal than fluorine, altering reactivity in nucleophilic substitutions .

- Polarity: this compound’s fluorine atoms enhance polarity, improving solubility in polar solvents relative to trifluoromethyl analogs .

Acid-Catalyzed Reactions:

The hydroxyl group in this compound is less acidic (pKa ~12–14) compared to analogs with trifluoromethyl groups (pKa ~10–12) due to weaker electron withdrawal by fluorine . This property influences its behavior in esterification and etherification reactions.

Nucleophilic Substitution:

The 3,5-difluorophenyl groups direct electrophilic attacks to the para position, similar to (3,5-bis(trifluoromethyl)phenyl)methanol . However, trifluoromethyl analogs show faster reaction kinetics in SNAr (nucleophilic aromatic substitution) due to stronger activation of the aromatic ring .

Stability:

This compound is more thermally stable than sulfonyl chloride derivatives (e.g., (3,5-difluorophenyl)methanesulfonyl chloride ), which are prone to hydrolysis.

Research Findings and Data Gaps

- Similarity Scores: (4'-(Trifluoromethyl)-biphenyl-4-yl)methanol shows 0.92 structural similarity to this compound, suggesting overlapping applications .

- Synthetic Challenges: Limited data exist on the catalytic hydrogenation or cross-coupling reactions of this compound.

- Safety Profiles: Unlike sulfonyl chlorides , this compound lacks acute toxicity warnings, aligning with safer handling protocols for fluorinated alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.